4-methoxy-N-methyl-2-quinolone
Description
4-Methoxy-1-methylquinolin-2-one (CAS: 32262-18-3) is a naturally occurring quinolinone alkaloid isolated from Zanthoxylum nitidum . Structurally, it features a quinolinone core substituted with a methoxy group at position 4 and a methyl group at position 1. This compound has garnered attention for its biological activities, including inhibition of HIV-1 replication in H9 lymphocyte cells (EC₅₀ < 5.85 µM) and suppression of arachidonic acid-induced platelet aggregation at 100 µg/mL . Its molecular formula is C₁₁H₁₁NO₂ (189.2 g/mol), and it is soluble in organic solvents such as chloroform, DMSO, and ethyl acetate .
Properties
IUPAC Name |
4-methoxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)10(14-2)7-11(12)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLFONLHXBBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186013 | |
| Record name | 2(1H)-Quinolinone, 4-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32262-18-3 | |
| Record name | 4-Methoxy-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32262-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 4-methoxy-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032262183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 4-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 4-Hydroxy-1-methylquinolin-2-one
The most direct method involves methylating 4-hydroxy-1-methylquinolin-2-one using methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the nucleophilic substitution at the 4-position:
Typical conditions include refluxing in methanol (65–70°C, 12–24 hr), yielding 70–85% product. Excess methanol (5:1 molar ratio) suppresses di-methylation byproducts.
Limitations:
-
Prolonged heating degrades the quinolinone ring
-
Acidic conditions may protonate the lactam nitrogen, reducing reactivity
Friedländer Annulation
This two-step approach constructs the quinolinone core from o-aminobenzaldehyde derivatives:
Step 1 : Condensation of 2-amino-5-methoxyacetophenone with methyl acetoacetate:
Step 2 : Cyclodehydration using polyphosphoric acid (PPA) at 120°C for 6 hr:
Advantages:
-
Builds molecular complexity from simple precursors
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Allows modular substitution patterns
Advanced Catalytic Methods
Heterogeneous Acid Catalysis
Fixed-bed reactors with supported catalysts enhance efficiency. A tungsten-based system (e.g., H₃PW₁₂O₄₀/SiO₂) enables continuous methanol methylation at 70–90°C:
| Parameter | Value |
|---|---|
| Catalyst loading | 10 wt% |
| Residence time | 2.9–3.5 hr |
| Conversion | 98.3–99.1% |
| Selectivity | 98.5–98.9% |
This method eliminates solvent waste and achieves near-quantitative yields, making it industrially viable.
Oxidative Demethylation-Remethylation
For defective batches, a recovery protocol uses hydrogen peroxide (H₂O₂) to cleave erroneous methoxy groups, followed by re-methylation:
Yields rebound to 89–93% after purification.
Industrial-Scale Production
Continuous-Flow Systems
Tubular reactors (ID 20 mm, L 60 cm) operating at 5–15 g/min feed rates optimize heat/mass transfer:
| Condition | Value |
|---|---|
| Temperature | 70–90°C |
| Pressure | 1–3 atm |
| Solvent | Toluene/ethyl acetate |
| Throughput | 255–257 g/batch |
Extraction with non-polar solvents (ε = 2.3–4.3) isolates the product in >98% purity.
Crystallization Protocols
Recrystallization from ethanol/water (3:1 v/v) yields prismatic crystals (mp 148–150°C):
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/water | 92.4 | 99.8 |
| Acetonitrile | 88.1 | 99.5 |
| Dichloromethane | 81.7 | 98.6 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical cyclization | 78 | 95 | Moderate | 1.0 |
| Friedländer | 68 | 93 | Low | 1.4 |
| Heterogeneous | 99 | 99 | High | 0.7 |
| Flow chemistry | 98 | 98 | Very High | 0.9 |
Key trends:
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone moiety to a dihydroquinoline structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, dihydroquinolines, and other functionalized derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Methoxy-1-methylquinolin-2-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including cyclization and functional group transformations. For instance, it can be synthesized from 4-hydroxy-1-methylquinolin-2-one through methanol-mediated cyclization under acidic conditions, yielding derivatives that exhibit significant biological activities .
Biological Activities
Antimicrobial Properties
Research has demonstrated that 4-Methoxy-1-methylquinolin-2-one exhibits notable antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. Specifically, its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Potential
The compound has shown promise in anticancer research. It has been reported to inhibit platelet aggregation induced by arachidonic acid, suggesting potential applications in cancer therapy by modulating inflammatory pathways . Additionally, its derivatives have been tested for cytotoxic effects against different cancer cell lines, indicating a pathway for further drug development targeting tumor cells .
Anti-inflammatory Effects
4-Methoxy-1-methylquinolin-2-one also exhibits anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, thus contributing to its therapeutic potential in treating inflammatory diseases .
Medicinal Chemistry
Therapeutic Applications
The compound is being investigated for its therapeutic applications in treating infections and cancer. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development. For example, modifications of its structure have led to compounds with enhanced efficacy against resistant bacterial strains and improved anticancer activity .
Case Studies
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of 4-Methoxy-1-methylquinolin-2-one against several pathogens. The results indicated that the compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Cytotoxicity Assay
In another study focused on anticancer properties, derivatives of 4-Methoxy-1-methylquinolin-2-one were tested against various cancer cell lines. The findings revealed that certain derivatives showed selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methylquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinone derivatives exhibit diverse pharmacological properties depending on their substitution patterns. Below is a detailed comparison of 4-Methoxy-1-methylquinolin-2-one with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Anti-HIV Activity: 4-Methoxy-1-methylquinolin-2-one shares anti-HIV-1 activity with γ-fagarine and haplopine, but its EC₅₀ (<5.85 µM) is comparable to these furoquinoline alkaloids . Unlike edulitine, which lacks methoxy groups, the methoxy substitution in 4-Methoxy-1-methylquinolin-2-one enhances its bioavailability and target specificity .
Antiplatelet Activity: At 100 µg/mL, 4-Methoxy-1-methylquinolin-2-one completely inhibits arachidonic acid-induced platelet aggregation, outperforming γ-fagarine and robustine, which require higher concentrations for similar effects .
Structural Influence on Solubility: The methoxy group in 4-Methoxy-1-methylquinolin-2-one improves its solubility in lipophilic solvents compared to 4-Hydroxy-1-methyl-2-quinolone, which has a polar hydroxyl group .
Synthetic Accessibility: 4-Methoxy-1-methylquinolin-2-one is naturally derived, whereas analogs like 7-Methoxy-2-methylquinolin-4-ol require multistep syntheses involving Pd-catalyzed cross-coupling reactions .
Table 2: Pharmacological Data
Critical Analysis of Evidence
- Contradictions: While highlights the natural abundance of methylated quinolinones, emphasizes the superior antiplatelet activity of synthetic analogs. This suggests that natural derivatives like 4-Methoxy-1-methylquinolin-2-one may balance efficacy and bioavailability better than purely synthetic variants.
- Gaps: Limited data exist on the cytotoxicity of 4-Methoxy-1-methylquinolin-2-one compared to edulitine or folimine, warranting further comparative studies.
Biological Activity
4-Methoxy-1-methylquinolin-2-one, a member of the quinolinone family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as insights into its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁NO₂
- CAS Number : 32262-18-3
- Structural Characteristics : The compound features a methoxy group at the 4-position and a methyl group at the 1-position of the quinoline ring, which contribute to its unique reactivity and biological profile.
Antimicrobial Activity
4-Methoxy-1-methylquinolin-2-one exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. For instance:
- Bacterial Inhibition : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It also displays antifungal activity against species such as Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 8 to 64 µg/mL, indicating moderate to high efficacy .
Anticancer Properties
Research indicates that 4-Methoxy-1-methylquinolin-2-one possesses anticancer properties, particularly against various cancer cell lines:
- Cytotoxicity : In vitro studies have revealed that this compound can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and HepG2 (liver cancer) with IC50 values ranging from 5.3 to 13.2 µg/mL .
- Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of specific signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Modulation : It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1α and TNF-α, suggesting its potential use in treating inflammatory diseases .
The biological activity of 4-Methoxy-1-methylquinolin-2-one is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Interaction : The compound could modulate receptor activity, influencing cellular signaling pathways that govern cell growth and inflammation.
Case Studies and Research Findings
Several studies have documented the biological effects of 4-Methoxy-1-methylquinolin-2-one:
- Antimicrobial Efficacy : A study highlighted its effectiveness against E. coli and S. aureus, with detailed MIC assessments confirming its potential as an antimicrobial agent .
- Anticancer Activity : Research involving HeLa cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls, emphasizing its potential as a chemotherapeutic agent .
- Anti-inflammatory Action : Investigations into its anti-inflammatory properties revealed that it effectively reduced cytokine levels in vitro, supporting its therapeutic potential in inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Methoxy-1-methylquinolin-2-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Hydroxy-1-methylquinolin-2-one | Hydroxy group instead of methoxy | Antimicrobial, less potent than target |
| 4-Methoxy-2-quinolone | Lacks methyl group at the 1-position | Moderate anticancer activity |
| 4-Methoxy-1-methyl-1,2-dihydroquinolin-2-one | Dihydro derivative | Enhanced reactivity but similar effects |
Q & A
Q. What are the established synthetic routes for 4-Methoxy-1-methylquinolin-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of 4-Methoxy-1-methylquinolin-2-one can be approached via:
- One-step cyclization : Using precursors like substituted anilines and methoxy/alkyl halides under reflux conditions (e.g., DMSO or 1,4-dioxane with Ag₂SO₄ as a catalyst) .
- Retrosynthetic planning : AI-driven tools (e.g., Reaxys, BKMS_METABOLIC databases) suggest feasible routes by analyzing analogous quinolinone syntheses. For example, methoxy group introduction via nucleophilic substitution or Friedel-Crafts alkylation .
Q. Key Factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but may complicate purification.
- Catalyst choice : Ag₂SO₄ improves regioselectivity in methoxy group positioning .
- Temperature control : Reflux (100–130°C) minimizes side products like dimerized intermediates .
Q. What spectroscopic and crystallographic methods are optimal for characterizing 4-Methoxy-1-methylquinolin-2-one?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and methyl groups (-CH₃, δ ~2.5 ppm). Aromatic protons (quinolinone ring) appear between δ 6.5–8.5 ppm .
- X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles (e.g., 7.55° between quinoline rings) and π-π stacking (3.6–3.8 Å distances) for stability analysis .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Q. How do substituent positions (e.g., methoxy, methyl) on the quinolinone core affect electronic properties and reactivity?
Methodological Answer:
- Electronic effects : Methoxy groups at the 4-position increase electron density on the quinolinone ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. Methyl groups at the 1-position sterically hinder C-3/C-4 positions, directing reactions to C-6/C-7 .
- DFT calculations : Optimize reaction pathways using Gaussian09 to model charge distribution (e.g., Mulliken charges on oxygen/nitrogen atoms) .
- Experimental validation : Compare reaction rates of 4-methoxy vs. 6-methoxy derivatives in halogenation or alkylation reactions .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Methodological Answer:
- Discrepancy analysis : Conflicting reports on dihedral angles (e.g., 7.55° vs. 15.2° in similar quinolinones) arise from torsional flexibility. Use SHELXL for refinement and TWINLAW to detect twinning in crystals .
- Validation steps :
- Compare experimental vs. simulated PXRD patterns to confirm phase purity.
- Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H···O vs. π-π) .
Case Study : For 4-Methoxy-1-methylquinolin-2-one, π-π stacking (3.612 Å) stabilizes a planar conformation, whereas steric clashes from methyl groups induce minor deviations (Δ dihedral angle = ±2°) .
Q. What strategies mitigate low yields in multi-step syntheses of 4-Methoxy-1-methylquinolin-2-one derivatives?
Methodological Answer:
- Optimization techniques :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for methoxy groups to prevent unwanted side reactions .
- Flow chemistry : Continuous reactors improve heat/mass transfer in exothermic steps (e.g., cyclization) .
- Troubleshooting :
- Low yields (<50%): Check for over-oxidation (HPLC-MS) or byproduct formation (TLC monitoring).
- Scale-up challenges: Replace Ag₂SO₄ with recyclable catalysts (e.g., Amberlyst-15) to reduce costs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
